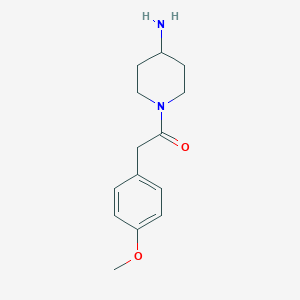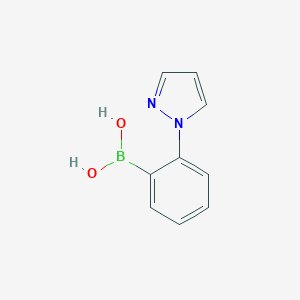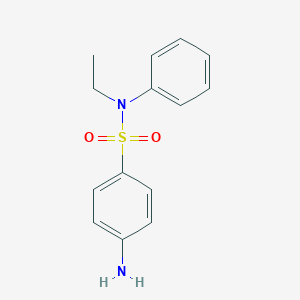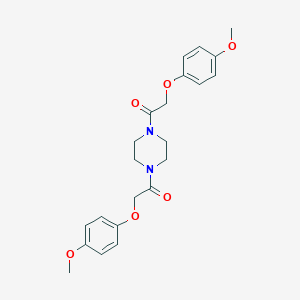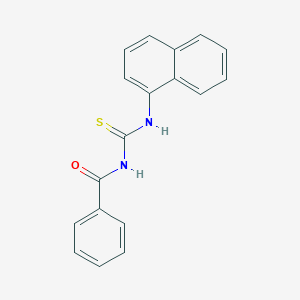
Benzamide, N-((1-naphthalenylamino)thioxomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of benzamide, N-((1-naphthalenylamino)thioxomethyl)- is not fully understood. However, it is known to bind to certain receptors in the brain, including dopamine receptors. By binding to these receptors, benzamide can modulate the activity of certain neurotransmitters, including dopamine and serotonin.
生化学的および生理学的効果
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- has been shown to have a variety of biochemical and physiological effects. In biochemistry, benzamide can bind to the active site of certain enzymes and inhibit their activity. In pharmacology, benzamide can modulate the activity of dopamine and serotonin receptors in the brain. In neuroscience, benzamide can enhance long-term potentiation, a process that is important for the formation of memories in the brain.
実験室実験の利点と制限
One of the main advantages of using benzamide, N-((1-naphthalenylamino)thioxomethyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to dopamine receptors in the brain. This makes it a valuable tool for studying the effects of dopamine agonists and antagonists on the brain.
However, there are also limitations to using benzamide in lab experiments. One limitation is that it can be difficult to synthesize, which can limit its availability. Additionally, benzamide has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for research involving benzamide, N-((1-naphthalenylamino)thioxomethyl)-. One area of research is in the development of new drugs that target dopamine receptors in the brain. Benzamide can be used as a starting point for the development of new drugs that have improved efficacy and fewer side effects.
Another area of research is in the development of new tools for studying the structure and function of proteins. Benzamide can be modified to bind to specific enzymes and proteins, making it a valuable tool for studying the structure and function of these molecules.
Finally, benzamide can be used to study the mechanisms of learning and memory in the brain. By enhancing long-term potentiation, benzamide may be able to improve memory formation and retention, which could have important implications for the treatment of memory disorders.
合成法
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- can be synthesized using a variety of methods. One common method involves the reaction of 1-naphthylamine with carbon disulfide in the presence of sodium hydroxide to form the intermediate sodium 1-naphthalenylamino-2-mercaptomethylthioxoacetate. This intermediate is then reacted with benzoyl chloride to yield benzamide, N-((1-naphthalenylamino)thioxomethyl)-.
科学的研究の応用
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- has numerous scientific research applications. One of the main applications is in the field of biochemistry, where it is used as a tool to study the structure and function of proteins. Benzamide can bind to the active site of certain enzymes and inhibit their activity, making it a valuable tool for studying enzyme kinetics and inhibition.
In pharmacology, benzamide is used as a research tool to study the effects of certain drugs on the central nervous system. Benzamide can cross the blood-brain barrier and bind to dopamine receptors, making it a useful tool for studying the effects of dopamine agonists and antagonists on the brain.
In neuroscience, benzamide is used to study the mechanisms of learning and memory. Benzamide can enhance long-term potentiation, a process that is important for the formation of memories in the brain.
特性
CAS番号 |
4921-84-0 |
|---|---|
製品名 |
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- |
分子式 |
C18H14N2OS |
分子量 |
306.4 g/mol |
IUPAC名 |
N-(naphthalen-1-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H14N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22) |
InChIキー |
JYZHKZNALZZENK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC3=CC=CC=C32)S |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
その他のCAS番号 |
4921-84-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



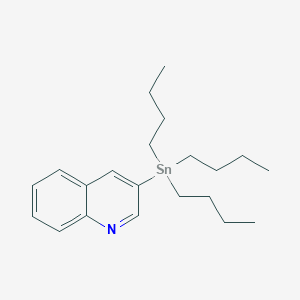
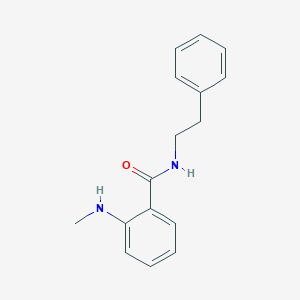
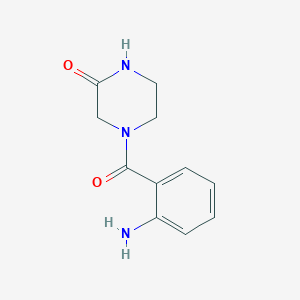

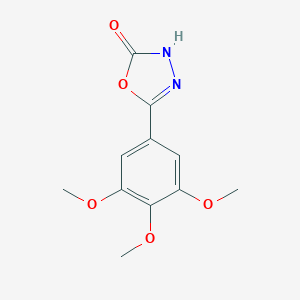
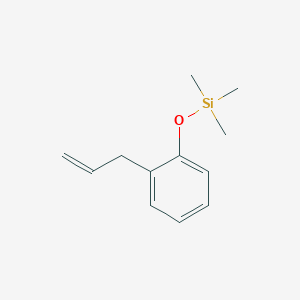
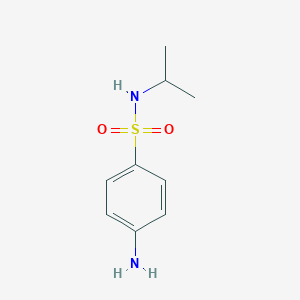

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
